molecular formula C9H17NO3 B062119 Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate CAS No. 168910-03-0

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate

Cat. No. B062119
M. Wt: 187.24 g/mol
InChI Key: KHNXOQGYXTWJOP-UHFFFAOYSA-N
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Description

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is a chemical compound with the CAS Number: 1251047-31-0 . It has a molecular weight of 201.27 and its IUPAC name is tert-butyl methyl [(2-methyl-2-oxiranyl)methyl]carbamate . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate can be represented by the InChI code: 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .


Chemical Reactions Analysis

Carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be synthesized through various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .


Physical And Chemical Properties Analysis

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 262.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 44.0±0.3 cm^3 , and a polar surface area of 51 Å^2 .

Scientific Research Applications

Catalytic Epoxidation

In the synthesis of complex molecules, the epoxidation of enone precursors using tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has been reported. Bioinspired manganese complexes with N4 ligands were investigated for their efficiency in catalyzing this reaction, utilizing H2O2 as the oxidant. This approach is highlighted for its importance in the synthesis of carfilzomib, a proteasome inhibitor used in cancer therapy, showcasing the compound's role in facilitating crucial synthetic transformations in medicinal chemistry (Qiu, Xia, & Sun, 2019).

Synthesis Improvements

The tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate compound has been synthesized through a process involving chiral inversion and Boc-involved neighboring group participation mediated by thionyl chloride. This method offers advantages over previous ones in terms of simplicity, cost efficiency, yield, purification procedure, and industry reliability, showcasing its potential for large-scale production and application in complex organic synthesis (Li et al., 2015).

Structural Insights

Research into carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, has provided insights into the nature of hydrogen bonds and molecular assembly. The study of their crystal structures reveals the interplay of various hydrogen bonds assembling molecules into three-dimensional architectures. This work contributes to our understanding of molecular interactions and crystal engineering for materials science applications (Das et al., 2016).

Asymmetric Synthesis

The highly stereoselective asymmetric synthesis of tert-butyl derivatives has been investigated, particularly for the development of novel protease inhibitors. Enantioselective syntheses involve setting stereogenic centers through syn- and anti-aldol reactions, demonstrating the compound's utility in creating potent inhibitors with potential therapeutic applications (Ghosh, Cárdenas, & Brindisi, 2017).

Safety And Hazards

The safety information for Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate includes several hazard statements such as H302, H312, H315, H319, H332, H335, H373 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and using personal protective equipment as required .

properties

IUPAC Name

tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXOQGYXTWJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate

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